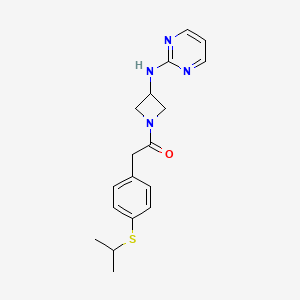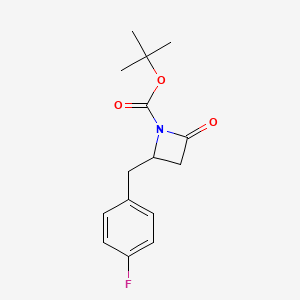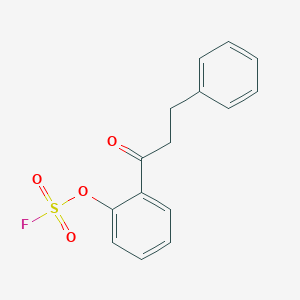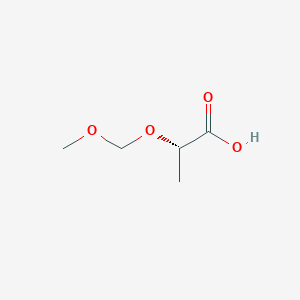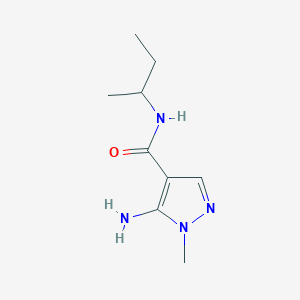
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, trisodium salt, dodecahydrate (9CI) is a chemical compound with the molecular formula Na₃PO₃S·12H₂O. It is commonly known as sodium thiophosphate dodecahydrate. This compound is characterized by its high solubility in warm water and its crystalline form. It is used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
-
Method 1:
Reactants: Phosphorothioic chloride (PSCl₃) and sodium hydroxide (NaOH).
Procedure: 70 grams of phosphorothioic chloride is added to a solution of 120 grams of sodium hydroxide dissolved in 400 milliliters of water. The mixture is heated under reflux until the phosphorothioic chloride is completely dissolved. The solution is then cooled, and 100 milliliters of ethanol is added. The mixture is further cooled using ice, resulting in the precipitation of crude product.
-
Method 2:
Reactants: Phosphorus pentoxide (P₂O₅) and sodium hydroxide (NaOH).
Procedure: 100 grams of phosphorus pentoxide is gradually added to a solution of 100 grams of sodium hydroxide dissolved in 500 milliliters of water, maintaining the reaction temperature below 50°C. The reaction mixture is filtered, and 200 milliliters of ethanol is added to the filtrate. The mixture is cooled using ice, and the precipitated salt is filtered and washed with ethanol. The crude product is dissolved in 700 milliliters of water, heated to 70°C, and then cooled to 60°C.
-
Method 3:
Types of Reactions:
Oxidation: Sodium thiophosphate can undergo oxidation reactions, forming various oxidation products depending on the conditions.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Sodium thiophosphate can undergo substitution reactions where the thiophosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction may produce phosphines.
Chemistry:
- Used as a reagent in various chemical syntheses and reactions.
- Acts as a precursor for the synthesis of other phosphorus-containing compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a component in buffer solutions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs that target phosphorus metabolism.
Industry:
- Utilized in the production of flame retardants, fertilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorothioic acid, trisodium salt, dodecahydrate involves its ability to donate or accept phosphorus and sulfur atoms in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways related to phosphorus and sulfur metabolism.
Comparison with Similar Compounds
Sodium Phosphate (Na₃PO₄): Similar in structure but lacks the sulfur atom.
Sodium Sulfate (Na₂SO₄): Contains sulfur but lacks the phosphorus atom.
Sodium Thiosulfate (Na₂S₂O₃): Contains sulfur but has a different oxidation state and lacks phosphorus.
Uniqueness:
- Phosphorothioic acid, trisodium salt, dodecahydrate is unique due to the presence of both phosphorus and sulfur atoms in its structure, allowing it to participate in a wide range of chemical reactions that are not possible with compounds containing only one of these elements.
Properties
CAS No. |
51674-17-0 |
|---|---|
Molecular Formula |
H5NaO4PS |
Molecular Weight |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
InChI Key |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


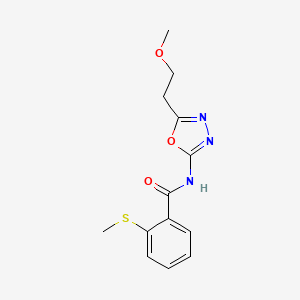
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
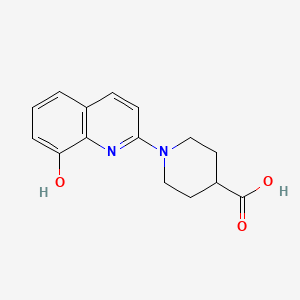

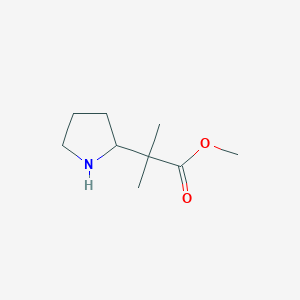
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)
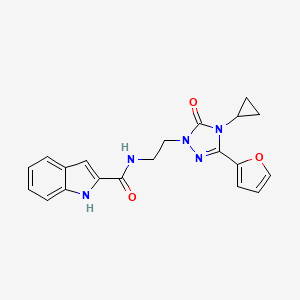
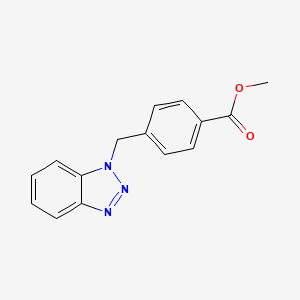
![3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2408713.png)
